Apioside

説明

特性

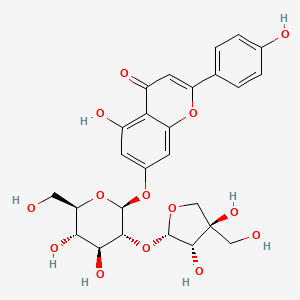

IUPAC Name |

7-[3-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O14/c27-8-18-20(32)21(33)22(40-25-23(34)26(35,9-28)10-36-25)24(39-18)37-13-5-14(30)19-15(31)7-16(38-17(19)6-13)11-1-3-12(29)4-2-11/h1-7,18,20-25,27-30,32-35H,8-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTDLXWMIWOECHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)CO)O)O)O)(CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

564.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Apiin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030843 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

26544-34-3 | |

| Record name | 7-[(2-O-D-apio-β-D-furanosyl-β-D-glucopyranosyl)oxy]-5-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.421 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Apiin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030843 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

236 - 237 °C | |

| Record name | Apiin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030843 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Cutting Edge of Discovery: Unearthing Novel Apiosides in Medicinal Plants

For Immediate Release

A comprehensive technical guide released today illuminates the intricate world of novel apiosides, a unique class of plant glycosides, and their burgeoning potential in drug discovery. This whitepaper offers researchers, scientists, and drug development professionals an in-depth look at the latest advancements in the identification, quantification, and biological evaluation of these promising compounds found in a diverse array of medicinal plants. The guide meticulously details experimental protocols, presents quantitative data in accessible formats, and visualizes complex biological pathways, serving as a critical resource for the scientific community.

Apiosides are characterized by the presence of an unusual branched-chain sugar, D-apiose. This structural feature contributes to their diverse and often potent biological activities, including anti-inflammatory, cytotoxic, and antiandrogenic effects. The discovery of novel apiosides is a rapidly advancing field, driven by sophisticated analytical techniques and a renewed interest in natural product drug discovery.

Newly Identified Apiosides and Their Biological Significance

Recent phytochemical investigations have led to the isolation and characterization of several novel apiosides from various medicinal plants. These discoveries are expanding our understanding of the structural diversity and therapeutic potential of this class of compounds.

One notable area of discovery is within the flavonoid group of apiosides. For instance, recent work on Glycyrrhiza uralensis (licorice root) has not only elucidated the biosynthetic pathway of flavonoid apiosides but also led to the purification and structural identification of six previously unreported 2''-O-apiosides.[1] These findings are significant as they open avenues for the biotechnological production of these bioactive molecules.

Beyond flavonoids, new isoflavone apiosides have been identified in Apios americana (groundnut). Some of these novel compounds have demonstrated significant antiandrogenic activities, suggesting their potential application in hormone-related disorders. Furthermore, the Apiaceae family, which includes common herbs like parsley and celery, continues to be a rich source of apiosides. While apiin (apigenin-7-O-apiosyl-glucoside) is the most well-known, ongoing research is revealing a wider array of related compounds with potential therapeutic value.

Iridoid apiosides represent another important subclass. A review of phytochemical studies has highlighted the discovery of iridoid glycosides with apiofuranosyl moieties in Sambucus williamsii, indicating that the occurrence of apiosides extends to different classes of monoterpenoids.[1]

Table 1: Recently Investigated Apiosides in Medicinal Plants

| Compound Class | Specific Compound Example(s) | Medicinal Plant Source | Reported Biological Activity |

| Flavonoid Apiosides | Six novel 2''-O-apiosides | Glycyrrhiza uralensis | Antitussive (related compounds)[2] |

| Apiin (Apigenin-7-O-apiosyl-glucoside) | Apium graveolens (Celery), Petroselinum crispum (Parsley) | Anti-inflammatory, Cytotoxic (as aglycone) | |

| Isoflavone Apiosides | Novel isoflavone glucosides (potentially apiosides) | Apios americana | Antiandrogenic |

| Iridoid Apiosides | Williamsoside A and B | Sambucus williamsii | Not specified in the review[1] |

Experimental Protocols: A Guide to Discovery

The successful discovery and characterization of novel apiosides rely on a series of meticulous experimental procedures. This guide provides detailed methodologies for the key stages of this process.

Extraction and Isolation of Apiosides

The initial step involves the extraction of crude compounds from the plant material. A common approach is the use of solvents with varying polarities to ensure a broad range of compounds is extracted.

Protocol 1: General Extraction Procedure

-

Plant Material Preparation: Air-dry the plant material (e.g., leaves, roots) and grind it into a fine powder.

-

Solvent Extraction: Macerate the powdered plant material with a sequence of solvents, starting with a nonpolar solvent like hexane to remove lipids, followed by solvents of increasing polarity such as ethyl acetate and methanol.

-

Concentration: Evaporate the solvents from each fraction under reduced pressure to obtain crude extracts.

Following extraction, the complex mixture of compounds is subjected to various chromatographic techniques to isolate the apiosides of interest.

Protocol 2: Chromatographic Isolation

-

Column Chromatography: The crude extract is first fractionated using column chromatography on silica gel or other stationary phases, eluting with a gradient of solvents.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions showing promising activity or unique profiles are further purified by preparative HPLC to yield pure compounds.

Structure Elucidation of Novel Apiosides

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.

Protocol 3: Spectroscopic Analysis for Structure Elucidation

-

Mass Spectrometry (MS): High-resolution mass spectrometry (e.g., HR-ESI-MS) is used to determine the exact molecular weight and elemental composition of the new compound.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are conducted to establish the connectivity of atoms within the molecule. The characteristic signals for an apiosyl group in ¹³C NMR are typically found at δC 108.8 (C-1'''), 76.2 (C-2'''), 79.4 (C-3'''), 74.0 (C-4'''), and 64.2 (C-5''').[1]

Visualizing the Path to Discovery and Action

To further clarify the intricate processes involved in apioside research, the following diagrams illustrate a typical experimental workflow and a key biosynthetic pathway.

The biosynthesis of flavonoid apiosides is a key area of research, with the recent discovery of the specific enzymes responsible for the addition of the apiose sugar moiety.

Signaling Pathways and Mechanisms of Action

While research into the specific signaling pathways modulated by novel apiosides is ongoing, studies on the aglycones of common apiosides, such as apigenin from apiin, provide valuable insights. Apigenin is known to exert its anti-inflammatory effects by modulating key signaling pathways.

For example, apigenin can inhibit the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, a critical regulator of the inflammatory response. It has been shown to suppress the nuclear translocation of NF-κB in macrophages stimulated with lipopolysaccharide (LPS). Furthermore, apigenin can downregulate the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 by interfering with MAPK (mitogen-activated protein kinase) signaling pathways. These mechanisms likely contribute to the observed anti-inflammatory and cytotoxic properties of this compound-containing plant extracts and purified compounds.

The discovery of novel apiosides from medicinal plants represents a promising frontier in the development of new therapeutic agents. This technical guide provides a foundational resource for scientists working to unlock the full potential of these unique natural products. By detailing robust experimental methodologies and highlighting recent discoveries, it aims to accelerate the pace of research and development in this exciting field.

References

Apioside biosynthesis pathway elucidation

An In-depth Technical Guide on the Elucidation of the Apioside Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apiosides are a class of natural products characterized by the presence of the unique branched-chain pentose, apiose. These molecules are widely distributed in the plant kingdom and exhibit a range of biological activities, making them of significant interest for drug development and biotechnology. The elucidation of the this compound biosynthesis pathway is crucial for understanding how these complex molecules are synthesized in nature and for developing metabolic engineering strategies for their production. This technical guide provides a comprehensive overview of the core aspects of the this compound biosynthesis pathway, including detailed enzymatic steps, quantitative data, experimental protocols for pathway elucidation, and visual diagrams of the key processes.

The Core Biosynthesis Pathway

The biosynthesis of apiosides can be broadly divided into two major stages:

-

Synthesis of the activated apiose donor, UDP-apiose: This stage involves the conversion of a common nucleotide sugar precursor, UDP-D-glucuronic acid, into UDP-D-apiose.

-

Glycosylation of acceptor molecules: In this stage, an apiosyltransferase enzyme catalyzes the transfer of the apiose moiety from UDP-apiose to a specific acceptor molecule, which is often a flavonoid glucoside.

Enzymes and Reactions

The key enzymes involved in the core this compound biosynthesis pathway are:

-

UDP-glucose 6-dehydrogenase (UGD): This enzyme catalyzes the NAD+-dependent oxidation of UDP-glucose to produce UDP-D-glucuronic acid, the precursor for UDP-apiose synthesis.

-

UDP-apiose/UDP-xylose synthase (UAXS or AXS): This is a bifunctional enzyme that catalyzes the conversion of UDP-D-glucuronic acid into both UDP-D-apiose and UDP-D-xylose.[1][2] The reaction involves an NAD+-dependent decarboxylation and a complex rearrangement of the sugar ring.[2]

-

Glucosyltransferase (GlcT): In the biosynthesis of many flavonoid apiosides, such as apiin, a glucosyltransferase first attaches a glucose molecule to the aglycone (e.g., apigenin).[3]

-

Apiosyltransferase (ApiT): This enzyme, a member of the glycosyltransferase family 1 (GT1), catalyzes the final step of transferring the apiose group from UDP-apiose to the acceptor molecule, which is often a glucoside.[3][4]

Quantitative Data on Key Enzymes

The following table summarizes the available quantitative data for key enzymes in the this compound biosynthesis pathway. This data is essential for understanding the efficiency and substrate specificity of these enzymes.

| Enzyme | Source Organism | Substrate(s) | Km (µM) | kcat (s-1) | kcat/Km (s-1·mM-1) | Optimal pH | Optimal Temperature (°C) |

| UDP-apiose/UDP-xylose synthase (SpUAS) | Spirodela polyrhiza | UDP-GlcA | 237 | - | 1159 | 7.5 - 8.1 | 37 - 42 |

| UDP-apiose/UDP-xylose synthase (AtAXS1) | Arabidopsis thaliana | UDP-GlcA | 7 | - | 43 | - | - |

| Apigenin:7-O-glucosyltransferase (PcGlcT) | Petroselinum crispum | Apigenin | 320 ± 70 | 0.62 ± 0.05 | 1.97 ± 0.69 | ~9 | ~25 |

| UDP-Glc | 610 ± 110 | 0.62 ± 0.05 | - | ||||

| Apigenin 7-O-β-glucoside:β1-2 apiosyltransferase (PcApiT) | Petroselinum crispum | Apigenin 7-O-glucoside | 81 ± 20 | (3.2 ± 0.3) x 10-3 | - | ~7 | ~25 |

| UDP-Api | 360 ± 40 | (4.5 ± 0.2) x 10-3 | - |

Data for SpUAS and AtAXS1 from[5]. Data for PcGlcT and PcApiT from[6].

Experimental Protocols for Pathway Elucidation

The elucidation of the this compound biosynthesis pathway involves a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Gene Identification and Cloning

Objective: To identify and isolate the genes encoding the enzymes of the this compound biosynthesis pathway.

Methodology:

-

Transcriptome Mining: High-throughput sequencing of RNA (RNA-Seq) from tissues known to produce apiosides (e.g., young leaves of parsley) is performed to generate a library of expressed genes.

-

Candidate Gene Selection: Genes encoding putative glycosyltransferases and UDP-sugar modifying enzymes are identified based on sequence homology to known enzymes from other species. Co-expression analysis can be used to identify genes that are coordinately expressed with known flavonoid biosynthesis genes.

-

Gene Cloning:

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from the target plant tissue and reverse transcribed to synthesize complementary DNA (cDNA).

-

PCR Amplification: Gene-specific primers are designed based on the candidate gene sequences. The full-length open reading frames (ORFs) are amplified from the cDNA library using high-fidelity DNA polymerase.

-

Vector Ligation: The amplified PCR products are cloned into an appropriate expression vector (e.g., pET vector for E. coli expression or pYES vector for yeast expression). The construct is then transformed into competent E. coli for plasmid amplification.

-

Sequence Verification: The sequence of the cloned gene is verified by Sanger sequencing to ensure there are no mutations.

-

Heterologous Expression and Purification of Recombinant Enzymes

Objective: To produce and purify the enzymes of the pathway for biochemical characterization.

Methodology:

-

Host System Selection: Escherichia coli is a commonly used host for the expression of plant enzymes. Yeast (e.g., Pichia pastoris) can also be used, particularly for proteins that require post-translational modifications.

-

Expression:

-

The expression vector containing the gene of interest is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

A single colony is used to inoculate a starter culture, which is grown overnight.

-

The starter culture is used to inoculate a larger volume of culture medium. The culture is grown at 37°C until it reaches an optimal cell density (OD600 of 0.6-0.8).

-

Protein expression is induced by adding an inducing agent, such as isopropyl β-D-1-thiogalactopyranoside (IPTG), and the culture is incubated at a lower temperature (e.g., 16-25°C) for several hours to overnight to improve protein solubility.

-

-

Purification:

-

Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer. The cells are then lysed by sonication or using a French press.

-

Affinity Chromatography: If the protein is expressed with an affinity tag (e.g., His-tag), the cell lysate is loaded onto a column containing a resin that specifically binds the tag (e.g., Ni-NTA agarose). After washing to remove unbound proteins, the recombinant protein is eluted with a buffer containing a high concentration of an elution agent (e.g., imidazole).

-

Size-Exclusion Chromatography: For further purification, the eluted protein can be subjected to size-exclusion chromatography to separate it from any remaining contaminants and aggregated protein.

-

Purity Assessment: The purity of the protein is assessed by SDS-PAGE.

-

Enzyme Assays and Kinetic Analysis

Objective: To determine the function, substrate specificity, and kinetic parameters of the purified enzymes.

Methodology for Apiosyltransferase (ApiT):

-

Reaction Mixture: A typical reaction mixture contains the purified enzyme, the acceptor substrate (e.g., apigenin 7-O-glucoside), the donor substrate (UDP-apiose), and a suitable buffer at the optimal pH.

-

UDP-Glo™ Glycosyltransferase Assay: This is a commercially available luminescent assay that measures the amount of UDP produced during the glycosyltransferase reaction.[7]

-

The enzymatic reaction is performed as described above.

-

An equal volume of UDP Detection Reagent is added to the reaction. This reagent converts the UDP product to ATP.

-

The ATP is then used in a luciferase reaction to generate light.

-

The luminescence is measured using a luminometer, and the amount of UDP produced is proportional to the light output.

-

-

HPLC Analysis:

-

The enzymatic reaction is stopped by adding a solvent like methanol.

-

The reaction mixture is then analyzed by High-Performance Liquid Chromatography (HPLC) to separate and quantify the substrate and product.

-

The identity of the product can be confirmed by comparing its retention time and UV-Vis spectrum with an authentic standard and by mass spectrometry (LC-MS).

-

-

Kinetic Analysis: To determine the Km and kcat values, the initial reaction rates are measured at various concentrations of one substrate while keeping the concentration of the other substrate constant and saturating. The data is then fitted to the Michaelis-Menten equation using non-linear regression analysis.

Site-Directed Mutagenesis

Objective: To identify key amino acid residues involved in substrate binding and catalysis.

Methodology:

-

Primer Design: Primers containing the desired nucleotide change are designed. These primers are complementary to the template plasmid DNA.

-

PCR Amplification: A PCR reaction is performed using a high-fidelity DNA polymerase and the mutagenic primers to amplify the entire plasmid.

-

Template Removal: The parental, non-mutated plasmid DNA is digested using the restriction enzyme DpnI, which specifically cleaves methylated DNA (the template plasmid isolated from E. coli is methylated, while the newly synthesized PCR product is not).

-

Transformation: The mutated plasmid is transformed into competent E. coli cells.

-

Sequence Verification: The presence of the desired mutation is confirmed by DNA sequencing.

-

Functional Analysis: The mutated protein is then expressed, purified, and its enzymatic activity is compared to the wild-type enzyme.

Mandatory Visualizations

This compound Biosynthesis Pathway

Caption: The core biosynthetic pathway of flavonoid apiosides.

Experimental Workflow for Pathway Elucidation

Caption: A logical workflow for the elucidation of an this compound biosynthesis pathway.

Conclusion

The elucidation of the this compound biosynthesis pathway is a multifaceted process that integrates molecular biology, biochemistry, and analytical chemistry. The identification and characterization of the key enzymes, UAXS and apiosyltransferases, have provided fundamental insights into how plants produce these unique glycosides. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers aiming to further explore this pathway, engineer the production of novel apiosides, or develop new therapeutic agents based on these fascinating natural products. The continued application of these techniques will undoubtedly lead to new discoveries in the field of glycoscience and natural product biosynthesis.

References

- 1. d-nb.info [d-nb.info]

- 2. youtube.com [youtube.com]

- 3. Heterologous expression of recombinant urate oxidase using the intein-mediated protein purification in Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Heterologous Expression and Purification of Eukaryotic ALA Synthase from E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Functional Characterization of UDP-apiose Synthases from Bryophytes and Green Algae Provides Insight into the Appearance of Apiose-containing Glycans during Plant Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biochemical Characterization of Parsley Glycosyltransferases Involved in the Biosynthesis of a Flavonoid Glycoside, Apiin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. UDP-Glo™ Glycosyltransferase Assay Technical Manual [promega.co.uk]

An In-depth Technical Guide to the Natural Sources of Liquiritin Apioside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liquiritin apioside is a prominent flavonoid glycoside primarily found in the roots and rhizomes of various Glycyrrhiza species, commonly known as licorice. This compound, along with its aglycone liquiritigenin and other related flavonoids, contributes significantly to the pharmacological properties of licorice extracts. Renowned for its anti-inflammatory, antioxidant, and neuroprotective effects, liquiritin this compound is a subject of growing interest in the fields of phytochemistry and drug development. This technical guide provides a comprehensive overview of the natural sources of liquiritin this compound, detailed methodologies for its extraction and quantification, and an exploration of the key signaling and biosynthetic pathways in which it is involved.

Natural Sources and Quantitative Analysis

Liquiritin this compound is predominantly isolated from plants of the Glycyrrhiza genus. The concentration of this flavonoid can vary significantly depending on the species, geographical origin, and harvesting conditions. The three main species of licorice used in traditional medicine and commerce are Glycyrrhiza uralensis, Glycyrrhiza glabra, and Glycyrrhiza inflata.

Quantitative Data Summary

The following table summarizes the quantitative data for liquiritin this compound content in different Glycyrrhiza species and their extracts, as reported in various scientific studies.

| Plant Species/Extract | Plant Part | Liquiritin this compound Concentration | Reference |

| Glycyrrhiza uralensis Extract | Root | 1.47 ± 0.03% w/w | [Not provided] |

| Glycyrrhiza uralensis | Root | 0.112 % | [1][2] |

| Glycyrrhiza glabra | Root | Not Detected - 0.097 % | [1][2] |

| Glycyrrhiza inflata | Root | Not Detected | [1][2] |

| Traditional Herbal Formula (containing G. uralensis) | - | 6.870–6.933 mg/g | [Not provided] |

| Glycyrrhiza uralensis Botanical Sample | Root Powder | 1.8 mg/g | [3] |

| Glycyrrhiza glabra Botanical Sample | Root Powder | 1.0 mg/g | [3] |

Experimental Protocols

Accurate quantification and isolation of liquiritin this compound are crucial for research and development. The following are detailed methodologies for the extraction and analysis of this compound from its natural sources.

Extraction of Flavonoids from Glycyrrhiza Root

This protocol describes a general method for the extraction of flavonoids, including liquiritin this compound, from licorice root.

Materials and Reagents:

-

Dried and powdered Glycyrrhiza root

-

70-80% Ethanol (analytical grade)

-

Ultrasonic bath

-

Rotary evaporator

-

Filter paper (0.22 µm)

Procedure:

-

Accurately weigh 1.0 g of powdered Glycyrrhiza root and place it in a conical flask.

-

Add 25 mL of 70% ethanol to the flask.

-

Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.[4]

-

Filter the extract through a 0.22 µm filter to remove solid particles.

-

The resulting filtrate is the crude extract containing liquiritin this compound and other flavonoids, which can be used for further analysis. For purification, the solvent can be removed under reduced pressure using a rotary evaporator.

Quantification by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

This method provides high sensitivity and selectivity for the quantification of liquiritin this compound.

Instrumentation:

-

UHPLC system coupled with a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

-

C18 analytical column (e.g., 2.1 mm × 100 mm, 1.7 µm).

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient Elution: A typical gradient would start with a low percentage of B, increasing linearly over time to elute compounds of increasing hydrophobicity.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 35°C

-

Injection Volume: 2 µL

Mass Spectrometry Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI-) is often suitable for flavonoids.

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for liquiritin this compound for accurate quantification.

-

Data Analysis: Quantify liquiritin this compound by comparing the peak area from the sample to a calibration curve generated from a certified reference standard.

Quantification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Diode-Array Detection (DAD)

A more widely available method for quantification.

Instrumentation:

-

HPLC system with a DAD or UV detector.

-

C18 analytical column (e.g., 4.6 mm × 250 mm, 5 µm).

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Phosphoric acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient Elution: A suitable gradient to separate liquiritin this compound from other co-eluting compounds.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Detection Wavelength: 276 nm, which is a common absorption maximum for liquiritin this compound.[4]

Procedure:

-

Prepare a series of standard solutions of liquiritin this compound of known concentrations.

-

Inject the standards and the sample extract into the HPLC system.

-

Identify the liquiritin this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Construct a calibration curve by plotting the peak area of the standards against their concentration.

-

Calculate the concentration of liquiritin this compound in the sample based on its peak area and the calibration curve.

Signaling and Biosynthetic Pathways

Signaling Pathways Modulated by Liquiritin this compound

Liquiritin this compound exerts its biological effects by modulating key cellular signaling pathways, particularly those involved in inflammation and oxidative stress.

Caption: Inhibition of the NF-κB signaling pathway by liquiritin this compound.

Caption: Activation of the Nrf2 antioxidant pathway by liquiritin this compound.

Biosynthetic Pathway of Liquiritin this compound

Liquiritin this compound is synthesized in plants through the phenylpropanoid pathway, which is a major route for the production of flavonoids.

Caption: Biosynthetic pathway of liquiritin this compound in Glycyrrhiza species.

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of liquiritin this compound from its natural source.

Caption: General experimental workflow for liquiritin this compound analysis.

Conclusion

This technical guide provides a foundational resource for researchers and professionals working with liquiritin this compound. The presented data on its natural sources, detailed experimental protocols for extraction and quantification, and visualization of its related biological pathways offer a comprehensive starting point for further investigation and development of this promising natural compound. The variability in liquiritin this compound content across different Glycyrrhiza species underscores the importance of robust analytical methods for the quality control of raw materials and derived products. Future research should continue to explore the full therapeutic potential of liquiritin this compound and optimize its production and delivery.

References

A Technical Guide to the Structural Elucidation of Apiosides Using NMR and Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth overview of the application of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the structural elucidation of apiosides. It details experimental protocols, data interpretation, and the synergistic use of these powerful analytical techniques.

Introduction to Apiosides

Apiose is a naturally occurring, branched-chain pentose that is a key component of complex polysaccharides in plant cell walls, such as rhamnogalacturonan II (RG-II).[1] It also occurs in a variety of secondary metabolites, forming O-glycosides with aglycones like flavonoids, saponins, and other natural products.[2] The unique 3-C-(hydroxymethyl)-D-glycero-tetrose structure of apiose presents a significant challenge for structural analysis, necessitating advanced spectroscopic methods.[2][3] The determination of the apiose linkage point, its stereochemistry, and its connection to the aglycone are critical for understanding the biological function of these molecules.

Core Analytical Strategies: NMR and MS

The structural elucidation of apiosides relies heavily on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

NMR Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. 1D NMR (¹H, ¹³C) helps identify the types and numbers of protons and carbons, while 2D NMR experiments (COSY, HSQC, HMBC) reveal the connectivity between atoms, which is crucial for piecing together the structure of the apiose moiety and determining its linkage to the aglycone.[4][5]

-

Mass Spectrometry is used to determine the molecular weight of the apioside and provides information about its structure through controlled fragmentation.[6] Soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are essential for analyzing these often-labile glycosides, as they generate intact molecular ions with minimal fragmentation.[7] Tandem MS (MS/MS) is then used to deduce the sequence of sugar units and their connection to the aglycone.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy in Detail

A comprehensive NMR analysis is the cornerstone of this compound structure determination. This involves a suite of 1D and 2D experiments.

1D NMR: ¹H and ¹³C Spectra

-

¹H NMR: The proton NMR spectrum provides initial information on the number and type of protons. For apiosides, the anomeric proton of the apiose sugar is a key diagnostic signal, typically appearing in the δ 4.5-5.5 ppm range. Other sugar protons resonate between δ 3.0 and 4.5 ppm. Signals from the aglycone will appear in their characteristic regions (e.g., δ 6.0-8.0 ppm for aromatic protons in flavonoids).[10]

-

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms. The anomeric carbon of apiose is typically found around δ 105-110 ppm. The unique branched carbon (C-3) of apiose has a characteristic chemical shift.[1][10]

2D NMR: Establishing Connectivity

2D NMR experiments are indispensable for unambiguously assigning all proton and carbon signals and establishing the complete structure.

-

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, allowing for the tracing of the proton network within the apiose ring and the aglycone separately.

-

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached.[11][12] This is the primary method for assigning the carbon signals of the apiose moiety based on the already assigned proton signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for elucidating the overall structure of an this compound. It reveals long-range (typically 2-3 bond) correlations between protons and carbons.[13][14] These correlations are used to piece together the individual spin systems identified by COSY and, most importantly, to identify the glycosidic linkage between the apiose anomeric proton and a carbon atom of the aglycone (or another sugar).

Data Presentation: NMR Chemical Shifts

The following table summarizes typical NMR chemical shifts for a terminal β-D-apiofuranosyl moiety. Actual values can vary depending on the solvent, aglycone structure, and linkage position.

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 1' | ~5.0 - 5.5 (d) | ~108 - 111 |

| 2' | ~3.8 - 4.2 (d) | ~76 - 79 |

| 3' | - | ~79 - 82 |

| 4' | ~3.5 - 4.0 (m) | ~73 - 76 |

| 5' | ~3.4 - 3.8 (m) | ~63 - 66 |

| Table 1: Representative ¹H and ¹³C NMR chemical shifts for a β-D-apiofuranosyl unit. Data is compiled from typical values found in literature and may vary. |

Mass Spectrometry (MS) in Detail

MS provides complementary information that is crucial for confirming the molecular formula and understanding the sequence of glycosidic linkages.

Ionization and Molecular Weight Determination

Soft ionization techniques are preferred for glycoside analysis.

-

Electrospray Ionization (ESI): A gentle technique ideal for polar and large molecules. It typically produces protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.[7]

-

High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the molecular formula.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

In MS/MS, the molecular ion of the this compound is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide structural information. The most common fragmentation pathway for O-glycosides is the cleavage of the glycosidic bond.[15][16]

For an this compound linked to an aglycone (Aglycone-O-Apiose), the key fragmentation would be:

-

[M+H]⁺ → [Aglycone+H]⁺: Loss of the neutral apiose moiety.

-

[M+H]⁺ → [Apiose-H₂O+H]⁺: Loss of the aglycone and subsequent water loss from the sugar.

The mass difference between the precursor ion and the major fragment ions can confirm the identity of the sugar (132 Da for a pentose like apiose) and the aglycone.

Data Presentation: MS Fragmentation

| Ion | Description | Significance |

| [M+H]⁺ or [M+Na]⁺ | Molecular Ion | Confirms the molecular weight of the entire this compound. |

| [M+H - 132]⁺ | Y₀⁺ Ion | Corresponds to the protonated aglycone, resulting from the loss of a neutral apiose unit. Confirms the mass of the aglycone. |

| m/z 133, 115, 85 | B₁⁺/Z₁⁺ type ions | Fragment ions characteristic of the apiose sugar itself, resulting from cross-ring cleavages. |

| Table 2: Common fragment ions observed in positive ion mode ESI-MS/MS of a simple this compound. |

Integrated Workflow and Key Relationships

The most effective approach involves integrating data from all spectroscopic methods. The logical flow of data analysis is critical for a successful structural elucidation.

The HMBC experiment is pivotal in connecting the structural blocks determined by other experiments. The diagram below illustrates the key correlations for linking an apiose sugar to a flavonoid aglycone at the 7-OH position.

The fragmentation pattern in MS/MS provides orthogonal evidence for the proposed structure, confirming the mass of the aglycone and sugar components.

Experimental Protocols

Isolation and Purification

-

Extraction: Plant material is typically extracted with methanol (MeOH) or ethanol (EtOH) at room temperature. The crude extract is concentrated under reduced pressure.

-

Partitioning: The dried extract is suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH). Glycosides are typically enriched in the EtOAc and n-BuOH fractions.

-

Chromatography: The enriched fractions are subjected to column chromatography (e.g., silica gel, Sephadex LH-20) followed by preparative High-Performance Liquid Chromatography (HPLC) to yield pure compounds.

NMR Spectroscopy

-

Sample Preparation: 1-5 mg of the purified this compound is dissolved in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆, MeOD-d₄, D₂O). Tetramethylsilane (TMS) is used as an internal standard.

-

1D NMR Acquisition: ¹H and ¹³C{¹H} spectra are acquired on a 400 MHz or higher field spectrometer.

-

2D NMR Acquisition: Standard pulse programs are used to acquire COSY, HSQC, and HMBC spectra. For HMBC, the long-range coupling constant (J) is typically optimized to 8 Hz to observe both ²J and ³J correlations.

Mass Spectrometry

-

Sample Preparation: A dilute solution (1-10 µg/mL) of the purified this compound is prepared in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid for positive ion mode).

-

MS Acquisition: The sample is infused into an ESI source coupled to a mass analyzer (e.g., Quadrupole Time-of-Flight, QTOF, or Orbitrap). A full scan MS spectrum is acquired to determine the m/z of the molecular ion.

-

MS/MS Acquisition: A product ion scan is performed where the previously identified molecular ion is selected as the precursor, and a collision energy (typically 10-40 eV) is applied to induce fragmentation. The resulting fragment ion spectrum is recorded.

References

- 1. Frontiers | Towards Elucidating Structure–Spectra Relationships in Rhamnogalacturonan II: Computational Protocols for Accurate 13C and 1H Shifts for Apiose and Its Borate Esters [frontiersin.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Apiose - Wikipedia [en.wikipedia.org]

- 4. DL-apiose substituted with stable isotopes: synthesis, n.m.r.-spectral analysis, and furanose anomerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Khan Academy [khanacademy.org]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Biosynthesis of Flavonoid Apiosides in Leguminosae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavonoid apiosides, a class of specialized metabolites prevalent in the Leguminosae family, are characterized by the presence of a unique branched-chain sugar, apiose. These compounds exhibit a wide range of pharmacological activities, making their biosynthetic pathway a subject of intense research for applications in drug development and crop improvement. This technical guide provides an in-depth overview of the core biosynthetic pathway of flavonoid apiosides in legumes, focusing on the key enzymatic steps, relevant genes, and regulatory mechanisms. Detailed experimental protocols for the characterization of these pathways and quantitative data on enzyme kinetics and metabolite concentrations are presented to facilitate further research in this field.

Introduction

The Leguminosae (Fabaceae) family is a rich source of diverse flavonoid compounds, many of which are glycosylated with common sugars like glucose, rhamnose, and galactose. A less common but functionally significant modification is apiosylation, the attachment of an apiose sugar moiety. Apiose, a branched-chain pentose, can influence the solubility, stability, and biological activity of the flavonoid aglycone. Understanding the biosynthesis of these complex molecules is crucial for their targeted production through metabolic engineering and synthetic biology approaches. This guide will focus on the two key enzymatic steps: the synthesis of the activated apiose donor, UDP-D-apiose, and its subsequent transfer to a flavonoid acceptor.

The Core Biosynthetic Pathway

The biosynthesis of flavonoid apiosides in legumes involves a multi-step process that begins with the general phenylpropanoid pathway, leading to the formation of a flavonoid aglycone. This is followed by glycosylation events, including the specific apiosylation step.

Phenylpropanoid and Flavonoid Biosynthesis

The initial steps of flavonoid biosynthesis are well-characterized and involve a series of enzymes that convert phenylalanine into various flavonoid scaffolds (e.g., flavanones, flavones, isoflavones). Key enzymes in this pathway include phenylalanine ammonia-lyase (PAL), chalcone synthase (CHS), and chalcone isomerase (CHI). The specific flavonoid backbone produced varies between different legume species and tissues.

Synthesis of UDP-D-Apiose

The activated sugar donor for apiosylation is UDP-D-apiose. Its synthesis from UDP-D-glucuronic acid is catalyzed by the enzyme UDP-D-apiose/UDP-D-xylose synthase (AXS). This enzyme is a bifunctional decarboxylase that converts UDP-D-glucuronic acid into both UDP-D-apiose and UDP-D-xylose.

The overall biosynthetic pathway can be visualized as follows:

Apiosylation of Flavonoids

The final step in the biosynthesis of flavonoid apiosides is the transfer of apiose from UDP-D-apiose to a flavonoid acceptor molecule, which is often a flavonoid glucoside. This reaction is catalyzed by a specific UDP-D-apiose:flavonoid apiosyltransferase. Recently, an apiosyltransferase, GuApiGT, was identified in the legume Glycyrrhiza uralensis (licorice). This enzyme efficiently catalyzes the 2″-O-apiosylation of flavonoid glycosides and shows strict selectivity for UDP-apiose as the sugar donor.

Quantitative Data

Quantitative analysis of enzyme kinetics and metabolite concentrations is essential for understanding the efficiency and regulation of the biosynthetic pathway.

Enzyme Kinetic Parameters

Kinetic parameters for key enzymes in the flavonoid this compound biosynthesis pathway provide insights into their catalytic efficiency and substrate affinity. While comprehensive kinetic data for these enzymes across a wide range of legume species is still an active area of research, some data is available.

| Enzyme | Source Organism | Substrate | Km (µM) | Vmax (nmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| UDP-D-apiose/UDP-D-xylose Synthase (AXS1) | Arabidopsis thaliana | UDP-D-glucuronic acid | 7 | 1.8 | 0.005 | 714 | [1] |

| Flavonoid Apiosyltransferase (GuApiGT) | Glycyrrhiza uralensis | Isoliquiritin | 13.9 ± 1.3 | - | 0.12 ± 0.01 | 8.6 x 10³ | |

| Liquiritin | 30.8 ± 3.1 | - | 0.14 ± 0.01 | 4.5 x 10³ |

Note: Kinetic data for a legume-specific UDP-D-apiose/UDP-D-xylose synthase is not yet available. The data from Arabidopsis thaliana is provided as a representative example.

Metabolite Concentrations

The concentration of flavonoid apiosides can vary significantly between different legume species, tissues, and developmental stages.

| Legume Species | Tissue | Flavonoid this compound(s) | Concentration (mg/g dry weight) | Reference |

| Trifolium pratense | Leaves | Quercetin, Formononetin, and Biochanin A derivatives | Total Flavonoids: ~24.6 | [2] |

| Trifolium pratense subsp. nivale | Leaves | Quercetin and Prunetin derivatives | Total Flavonoids: ~16.9 | [2] |

| Glycine max | Leaves | Various flavonol and isoflavone glycosides | Total Flavonoids: 0.34 - 0.99 | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of flavonoid this compound biosynthesis.

Heterologous Expression and Purification of Recombinant Enzymes

The characterization of enzymes involved in flavonoid this compound biosynthesis often requires their production in a heterologous host system, such as Escherichia coli.

Protocol: Purification of His-tagged Recombinant Protein from E. coli [4][5]

-

Vector Construction: Clone the coding sequence of the target enzyme (e.g., UDP-apiose synthase or flavonoid apiosyltransferase) into an E. coli expression vector containing a polyhistidine (His) tag (e.g., pET-28a).

-

Expression: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)). Grow the bacterial culture at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM and continue to culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.

-

Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and a protease inhibitor cocktail). Lyse the cells by sonication on ice.

-

Purification: Centrifuge the lysate to pellet cell debris. Apply the supernatant to a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer. Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins. Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Buffer Exchange and Concentration: Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and concentrate the protein using ultrafiltration devices.

-

Purity Analysis: Assess the purity of the recombinant protein by SDS-PAGE and confirm its identity by Western blot analysis using an anti-His tag antibody.

Enzyme Activity Assays

Protocol: UDP-apiose Synthase Activity Assay

This assay measures the conversion of UDP-D-glucuronic acid to UDP-D-apiose and UDP-D-xylose. The products can be quantified by HPLC or a coupled-enzyme assay. A common method involves detecting the UDP product released during the glycosyltransferase reaction.[6]

-

Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 1 mM NAD+, 2 mM UDP-D-glucuronic acid, and the purified recombinant UDP-apiose synthase.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

-

Termination: Stop the reaction by adding an equal volume of ice-cold ethanol or by heat inactivation.

-

Analysis: Analyze the reaction products by high-performance liquid chromatography (HPLC) on an anion-exchange column, monitoring the absorbance at 262 nm. Compare the retention times of the products with authentic standards of UDP-D-apiose and UDP-D-xylose.

Protocol: Flavonoid Apiosyltransferase Activity Assay

This assay measures the transfer of apiose from UDP-D-apiose to a flavonoid acceptor.

-

Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), 1 mM UDP-D-apiose, 100 µM flavonoid acceptor (e.g., a flavonoid glucoside), and the purified recombinant apiosyltransferase.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period.

-

Termination: Stop the reaction by adding an equal volume of methanol.

-

Analysis: Analyze the reaction product (flavonoid this compound) by reverse-phase HPLC or LC-MS/MS.

Gene Expression Analysis by qRT-PCR

Quantitative real-time PCR (qRT-PCR) is used to measure the transcript levels of genes involved in flavonoid this compound biosynthesis in different tissues or under various conditions.

Protocol: qRT-PCR for Gene Expression in Legume Nodules [7][8]

-

RNA Extraction: Isolate total RNA from legume nodules (or other tissues of interest) using a commercial plant RNA extraction kit or a TRIzol-based method.

-

DNase Treatment: Treat the RNA samples with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.

-

qRT-PCR: Perform qRT-PCR using a real-time PCR system and a SYBR Green-based detection method. The reaction mixture typically contains cDNA template, gene-specific forward and reverse primers, and SYBR Green master mix.

-

Thermal Cycling: A typical thermal cycling program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: Analyze the amplification data using the ΔΔCt method, normalizing the expression of the target gene to a stably expressed reference gene (e.g., actin or ubiquitin).

Metabolite Profiling by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the identification and quantification of flavonoid apiosides in plant extracts.

Protocol: Flavonoid this compound Analysis in Legume Leaves [9][10]

-

Extraction: Grind freeze-dried legume leaf tissue to a fine powder. Extract the metabolites with a solvent mixture, such as 80% methanol, using sonication or shaking.

-

Sample Preparation: Centrifuge the extract to pellet insoluble material. Filter the supernatant through a 0.22 µm filter before LC-MS/MS analysis.

-

LC-MS/MS Analysis:

-

Liquid Chromatography: Separate the flavonoid glycosides on a C18 reverse-phase column using a gradient of mobile phases, typically water with a small amount of formic acid (for better ionization) and an organic solvent like acetonitrile or methanol.

-

Mass Spectrometry: Analyze the eluting compounds using a mass spectrometer equipped with an electrospray ionization (ESI) source, operating in either positive or negative ion mode. For targeted quantification, use multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for each target flavonoid this compound are monitored.

-

-

Data Analysis: Identify and quantify the flavonoid apiosides by comparing their retention times and mass spectra with those of authentic standards.

Conclusion and Future Perspectives

The biosynthesis of flavonoid apiosides in Leguminosae is a specialized branch of flavonoid metabolism with significant implications for plant biology and biotechnology. While the core pathway is beginning to be understood with the recent discovery of key enzymes like apiosyltransferases, many questions remain. Future research should focus on:

-

Discovering and characterizing more flavonoid apiosyltransferases from a wider range of legume species to understand the diversity and evolution of this enzyme family.

-

Elucidating the regulatory networks that control the expression of genes involved in flavonoid this compound biosynthesis.

-

Investigating the biological functions of flavonoid apiosides in plant-microbe interactions, defense, and stress responses.

-

Metabolic engineering of legume crops to enhance the production of beneficial flavonoid apiosides for improved nutritional value and disease resistance.

This technical guide provides a foundation for researchers to explore the fascinating world of flavonoid this compound biosynthesis in legumes and to harness its potential for various applications.

References

- 1. Functional Characterization of UDP-apiose Synthases from Bryophytes and Green Algae Provides Insight into the Appearance of Apiose-containing Glycans during Plant Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clovamide and Flavonoids from Leaves of Trifolium pratense and T. pratense subsp. nivale Grown in Italy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. m.youtube.com [m.youtube.com]

- 6. promega.co.uk [promega.co.uk]

- 7. Phenolic Acids Induce Nod Factor Production in Lotus japonicus–Mesorhizobium Symbiosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Lotus japonicus NPF3.1 Is a Nodule-Induced Gene That Plays a Positive Role in Nodule Functioning - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Flavonoid Extraction and Detection Methods - Creative Proteomics [metabolomics.creative-proteomics.com]

- 10. youtube.com [youtube.com]

Characterization of New Apiosyltransferases: A Technical Guide for Researchers

Abstract

Apiosyltransferases (ApiTs), a subgroup of glycosyltransferases (GTs), catalyze the transfer of an apiose sugar moiety from a donor substrate, typically UDP-apiose, to an acceptor molecule. This process, known as apiosylation, is crucial in the biosynthesis of a wide array of specialized plant metabolites, including flavonoids and saponins, which have significant applications in pharmaceuticals and nutraceuticals. The discovery and characterization of novel apiosyltransferases are paramount for understanding these biosynthetic pathways and for the synthetic biology-based production of valuable natural products. This technical guide provides an in-depth overview of the core methodologies for the identification, expression, purification, and comprehensive biochemical characterization of new apiosyltransferases, tailored for researchers, scientists, and drug development professionals.

Introduction

Apiose is a unique branched-chain pentose that, once incorporated into natural products, can significantly alter their solubility, stability, and biological activity. Apiosyltransferases are the key enzymes responsible for this modification. A prime example is the biosynthesis of apiin, a major flavonoid glycoside found in parsley and celery, where an apiosyltransferase acts on a glucoside precursor.[1] The characterization of these enzymes involves a multi-step process, from the initial identification of candidate genes to detailed kinetic and structural analyses. This guide outlines a systematic workflow and provides detailed protocols for the successful characterization of novel apiosyltransferases.

Workflow for Characterization of a Novel Apiosyltransferase

The characterization of a new apiosyltransferase typically follows a logical progression from gene discovery to detailed biochemical analysis. The following workflow outlines the key stages:

Caption: A general experimental workflow for the characterization of a novel apiosyltransferase.

Data Presentation: Quantitative Parameters

A crucial aspect of enzyme characterization is the determination of its kinetic parameters, which describe the efficiency and affinity of the enzyme for its substrates. Below are tables summarizing typical kinetic parameters for plant glycosyltransferases, including known apiosyltransferases.

Table 1: Kinetic Parameters of a Parsley Apiosyltransferase (PcApiT)

| Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1µM-1) | Reference |

| Apigenin 7-O-β-D-glucoside | 12.5 - 2000 | - | - | [1] |

| UDP-apiose | 15 - 1000 | - | - | [1] |

Table 2: Comparative Kinetic Parameters of Plant Glycosyltransferases

| Enzyme | Substrate (Acceptor) | Km (µM) | kcat (s-1) | kcat/Km (s-1µM-1) | Reference |

| UGT74F1 (A. thaliana) | Quercetin | 15.0 ± 1.2 | 0.12 ± 0.01 | 0.008 | [2] |

| UGT74F2 (A. thaliana) | Quercetin | 25.0 ± 2.5 | 0.25 ± 0.02 | 0.010 | [2] |

| UGT74B1 (A. thaliana) | Indole-3-acetic acid | 50.0 ± 5.0 | 0.045 ± 0.002 | 0.0009 | [3] |

Note: Specific values for kcat for PcApiT were not provided in the source material, but the Km ranges indicate the substrate concentrations used for kinetic analysis.

Experimental Protocols

Detailed and reproducible protocols are essential for the successful characterization of apiosyltransferases.

Protocol 1: Heterologous Expression of Apiosyltransferase in E. coli

-

Gene Synthesis and Cloning:

-

Synthesize the codon-optimized open reading frame (ORF) of the candidate apiosyltransferase gene.

-

Clone the ORF into an expression vector (e.g., pET-28a(+) with an N-terminal His-tag) using standard molecular cloning techniques.

-

Verify the construct by Sanger sequencing.

-

-

Transformation:

-

Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Plate the transformed cells on LB agar plates containing the appropriate antibiotic (e.g., kanamycin for pET-28a(+)) and incubate overnight at 37°C.

-

-

Expression:

-

Inoculate a single colony into 5 mL of LB medium with the selective antibiotic and grow overnight at 37°C with shaking.

-

Use the overnight culture to inoculate 1 L of LB medium containing the antibiotic.

-

Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.

-

Continue to incubate the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours to enhance protein solubility.

-

-

Cell Harvesting:

-

Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

-

Discard the supernatant and store the cell pellet at -80°C until purification.

-

Protocol 2: Purification of Recombinant Apiosyltransferase

-

Cell Lysis:

-

Resuspend the frozen cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

-

Lyse the cells by sonication on ice or by using a high-pressure homogenizer.

-

Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to pellet cell debris.

-

-

Affinity Chromatography:

-

Equilibrate a Ni-NTA affinity column with lysis buffer.

-

Load the clarified lysate onto the column.

-

Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.

-

Elute the His-tagged apiosyltransferase with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Collect fractions and analyze by SDS-PAGE to assess purity.

-

-

Buffer Exchange (Optional):

-

Pool the pure fractions and perform buffer exchange into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column.

-

Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

-

Store the purified enzyme at -80°C.

-

Protocol 3: Apiosyltransferase Activity Assay using HPLC

This protocol is adapted from methods used for characterizing plant glycosyltransferases.[1][2]

-

Reaction Mixture:

-

Prepare a reaction mixture in a total volume of 50 µL containing:

-

100 mM Tris-HCl buffer (optimal pH to be determined, typically 7.0-9.0)

-

1 mM UDP-apiose (donor substrate)

-

1 mM acceptor substrate (e.g., apigenin 7-O-glucoside)

-

1-5 µg of purified apiosyltransferase

-

-

-

Incubation:

-

Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 30 minutes).

-

-

Reaction Quenching:

-

Stop the reaction by adding an equal volume of 100% methanol or by heating at 95°C for 5 minutes.

-

Centrifuge the quenched reaction at 13,000 x g for 10 minutes to pellet any precipitated protein.

-

-

HPLC Analysis:

-

Inject 10-20 µL of the supernatant onto a C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm).

-

Use a mobile phase gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

-

A typical gradient might be: 10-65% B over 30 minutes.

-

Monitor the elution of substrates and products by UV absorbance at a suitable wavelength (e.g., 340 nm for flavonoids).

-

Quantify the product formation by integrating the peak area and comparing it to a standard curve of the authentic product.

-

Protocol 4: Kinetic Analysis

-

Varying Substrate Concentrations:

-

To determine the Km for the acceptor substrate, set up a series of reactions with varying concentrations of the acceptor (e.g., 12.5 µM to 2000 µM) while keeping the concentration of UDP-apiose saturating (e.g., 1 mM).[1]

-

To determine the Km for UDP-apiose, vary its concentration (e.g., 15 µM to 1000 µM) while keeping the acceptor substrate concentration saturating.[1]

-

-

Data Analysis:

-

Measure the initial reaction velocities at each substrate concentration.

-

Plot the initial velocity versus substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Vmax and Km.

-

Calculate kcat using the equation: kcat = Vmax / [E], where [E] is the total enzyme concentration.

-

Mandatory Visualizations

Apiin Biosynthesis Pathway

The biosynthesis of apiin from apigenin involves two key glycosylation steps catalyzed by a glucosyltransferase and an apiosyltransferase.

Caption: The enzymatic pathway for the biosynthesis of apiin in parsley.

Conclusion

The characterization of new apiosyltransferases is a multifaceted process that requires a combination of bioinformatics, molecular biology, and enzymology. The protocols and workflow presented in this guide provide a robust framework for researchers to systematically identify and characterize these important enzymes. A thorough biochemical characterization, including the determination of kinetic parameters and substrate specificity, is essential for understanding the biological role of apiosyltransferases and for harnessing their potential in biotechnological applications, such as the synthesis of novel glycosides with enhanced therapeutic properties.

References

Unveiling the Structural Diversity of Apiosides: A Technical Guide for Researchers

A deep dive into the multifaceted world of apiose-containing natural products reveals a rich biodiversity of chemical structures with significant potential for drug discovery and development. This technical guide provides a comprehensive overview of apioside structures from various natural sources, detailed experimental protocols for their study, and insights into their modulation of key signaling pathways.

Apiosides are a unique class of glycosides characterized by the presence of D-apiose, a branched-chain pentose. This unusual sugar moiety contributes to the diverse and often complex structures of these natural products, which are found across the plant kingdom and have also been identified in fungi and bacteria. Their structural diversity is matched by a broad range of biological activities, making them a compelling area of research for new therapeutic agents.

The Diverse World of this compound Structures

Apiosides are widely distributed in nature, with over 1200 distinct compounds identified to date.[1] They are broadly classified based on their aglycone moiety, which can be a flavonoid, a cyanogenic glycoside, a triterpenoid saponin, or other phenolic compounds.[1]

Plant-Derived Apiosides

The plant kingdom is the most prolific source of apiosides. They are key components of complex cell wall polysaccharides like rhamnogalacturonan-II (RG-II) and apiogalacturonan.[2][3] In RG-II, apiose plays a crucial role in the formation of borate ester cross-links, contributing to the structural integrity of the cell wall.[3]

Beyond their structural role, apiosides are abundant as secondary metabolites. Flavonoid apiosides are the largest group, with apiin (apigenin-7-O-apiosyl-glucoside), first isolated from parsley (Petroselinum crispum), being a well-known example.[1] These compounds are not limited to vascular plants; they have also been detected in mosses, liverworts, hornworts, and green algae.[4] Cyanogenic glycosides, another class of plant defense compounds, can also feature apiose in their structure.

Apiosides from Microorganisms

While less explored, fungi and bacteria are emerging as a source of novel apiosides. The fungus Apiospora montagnei has been found to produce apiosporamide and N-hydroxyapiosporamide. Research into microbial sources of apiosides is an active area of investigation, with the potential to uncover unique chemical scaffolds.

The following table summarizes a selection of this compound structures from diverse natural sources, highlighting the variety of aglycones and glycosidic linkages.

| This compound Name | Aglycone Type | Glycosidic Linkage | Natural Source | Organism |

| Apiin | Flavone (Apigenin) | 7-O-β-D-apiosyl-(1→2)-β-D-glucoside | Plant | Petroselinum crispum (Parsley) |

| Isoliquiritin this compound | Chalcone (Isoliquiritigenin) | 4'-O-β-D-apiosyl-(1→2)-β-D-glucoside | Plant | Glycyrrhiza uralensis (Licorice) |

| Vicianin | Cyanogenic glycoside | (R)-mandelonitrile-β-D-vicianoside (contains apiose) | Plant | Vicia species |

| Apiosporamide | Not specified | Not specified | Fungus | Apiospora montagnei |

| N-Hydroxyapiosporamide | Not specified | Not specified | Fungus | Apiospora montagnei |

Biosynthesis of Apiose: A Unique Pathway

The biosynthesis of D-apiose is a fascinating enzymatic process that begins with UDP-D-glucuronic acid. A bifunctional enzyme, UDP-D-apiose/UDP-D-xylose synthase (UAXS), catalyzes the conversion of UDP-D-glucuronic acid into UDP-D-apiose and UDP-D-xylose.[5] This reaction involves an NAD+-dependent oxidation, decarboxylation, and a unique rearrangement of the carbon skeleton to form the characteristic branched structure of apiose.[5] The UDP-D-apiose then serves as the activated sugar donor for apiosyltransferases (ApiGTs), which catalyze the attachment of apiose to the aglycone acceptor molecule.[1]

Experimental Protocols for this compound Research

The study of apiosides involves a multi-step process encompassing extraction, isolation, purification, and structural elucidation. The following provides a generalized workflow and detailed methodologies for these key experiments.

General Workflow for this compound Discovery

Detailed Methodologies

1. Extraction of Apiosides from Parsley (Petroselinum crispum)

This protocol provides a method for the extraction of flavonoid apiosides, including apiin, from parsley leaves.

-

Sample Preparation: Fresh parsley leaves are washed, dried, and ground into a fine powder.

-

Extraction:

-

Maceration: The powdered plant material is soaked in an 80% ethanol-water solution (v/v) at room temperature for 24-48 hours with occasional stirring. The mixture is then filtered.

-

Soxhlet Extraction: The powdered material is placed in a thimble and extracted with ethanol in a Soxhlet apparatus for 6-8 hours.

-

Ultrasound-Assisted Extraction (UAE): The powder is suspended in 80% ethanol and sonicated in an ultrasonic bath for 30-60 minutes.

-

-

Concentration: The resulting extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2. Isolation and Purification of Apiin

This protocol outlines the steps for isolating and purifying apiin from the crude parsley extract.

-

Column Chromatography: The crude extract is adsorbed onto silica gel and applied to a silica gel column. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions enriched in apiin are further purified using a preparative HPLC system with a C18 column. A common mobile phase is a gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve peak shape.

-

Crystallization: The purified apiin can be crystallized from a suitable solvent system, such as aqueous ethanol, to obtain pure crystals.

3. Structural Elucidation

The structure of the purified this compound is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact mass and molecular formula of the compound. Tandem MS (MS/MS) experiments provide information about the fragmentation pattern, which can help to identify the aglycone and sugar moieties.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and types of protons in the molecule, as well as their connectivity through spin-spin coupling.

-

¹³C NMR: Shows the number of carbon atoms and their chemical environment.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete structure of the this compound. COSY (Correlation Spectroscopy) shows proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range correlations between protons and carbons, allowing for the determination of the glycosidic linkages and the position of substituents on the aglycone.

-

Apiosides and a Key Signaling Pathway: The NF-κB Connection

Chronic inflammation is a key driver of many diseases, and the nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response. The aglycone of apiin, apigenin, has been shown to exert anti-inflammatory effects by modulating the NF-κB pathway.

Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α), lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκB, targeting it for ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus, where it binds to DNA and activates the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

Apigenin has been demonstrated to inhibit the activation of the IKK complex. By doing so, it prevents the phosphorylation and degradation of IκB, thereby keeping NF-κB in its inactive state in the cytoplasm. This leads to a downstream suppression of the expression of NF-κB-regulated pro-inflammatory genes. While direct studies on apiin are less common, the bioavailability of apigenin from apiin suggests that apiosides can serve as important dietary precursors for compounds that modulate this critical inflammatory pathway.

Conclusion

The structural biodiversity of apiosides represents a vast and largely untapped resource for the discovery of novel bioactive compounds. From their fundamental roles in plant biology to their potential as modulators of critical human signaling pathways, apiosides continue to be a subject of intense scientific interest. This guide provides a foundational understanding of their diversity, biosynthesis, and methods of study, intended to empower researchers in the fields of natural product chemistry, pharmacology, and drug development to further explore the therapeutic potential of these unique natural molecules.

References

A Technical Guide to the Preliminary Biological Screening of Apioside Extracts

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and key considerations for conducting preliminary biological screening of apioside-containing extracts. Apiosides, a class of flavonoid glycosides, are abundant in various plants and have garnered significant interest for their potential therapeutic properties. This document details common screening assays, presents data on their biological activities, and illustrates key experimental workflows and cellular pathways.

Introduction to Apiosides and Biological Screening

Apiosides are naturally occurring glycosides characterized by the presence of an apiose sugar moiety. A prominent example is apiin (apigenin-7-O-apiosyl-glucoside), found in high concentrations in plants like parsley (Petroselinum crispum) and celery (Apium graveolens). The biological activity of these compounds is often attributed to their aglycone, apigenin, a well-researched flavonoid.